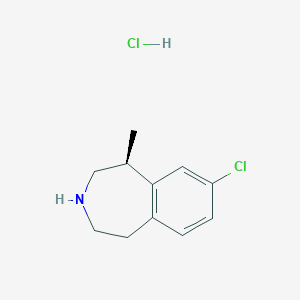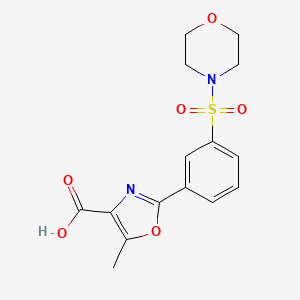
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid is a complex organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a morpholinosulfonyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The resulting oxazoline intermediate is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis . The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, alcohols for esterification.
Major Products Formed
Oxidation: Formation of the oxazole ring.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or acid chlorides.
Scientific Research Applications
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may bind to penicillin-binding proteins, inhibiting bacterial cell wall synthesis and leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
Uniqueness
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C15H16N2O6S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-methyl-2-(3-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O6S/c1-10-13(15(18)19)16-14(23-10)11-3-2-4-12(9-11)24(20,21)17-5-7-22-8-6-17/h2-4,9H,5-8H2,1H3,(H,18,19) |
InChI Key |
YQYSDULZCGEHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)
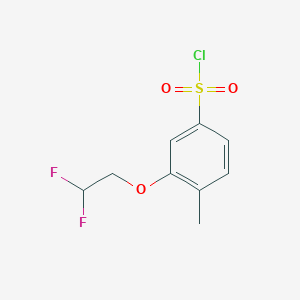
![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
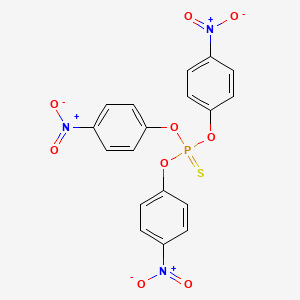
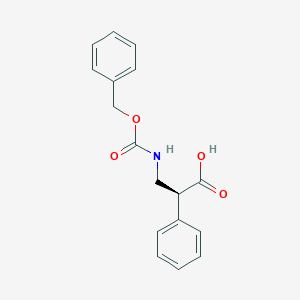
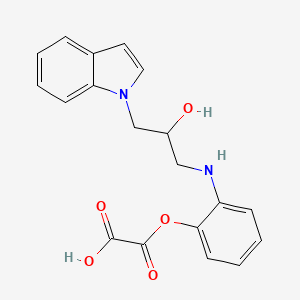

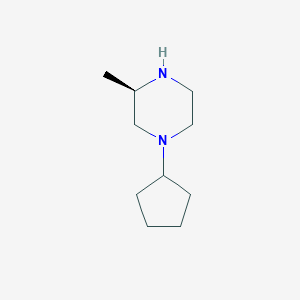
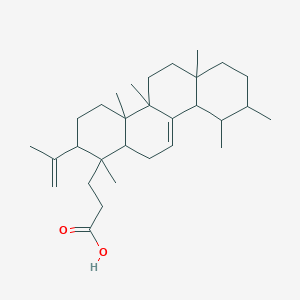
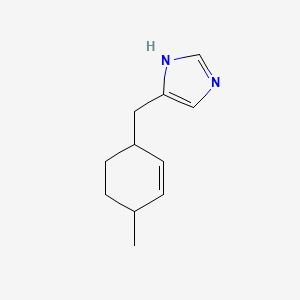
![2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid](/img/structure/B12815988.png)
